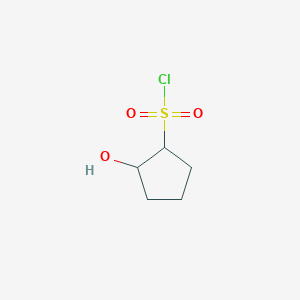
2-Hydroxycyclopentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclopentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H9ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclopentane-1-sulfonyl chloride can be achieved through several methods. One common method involves the reaction of cyclopentanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{Cyclopentanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often use advanced techniques such as photoredox catalysis to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary amines, and secondary amines are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Formed through oxidation reactions.
Sulfinic Acids: Formed through reduction reactions.
Scientific Research Applications
2-Hydroxycyclopentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclopentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide bonds, which are important in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1-sulfonyl chloride: Lacks the hydroxy group present in 2-Hydroxycyclopentane-1-sulfonyl chloride.
2-Hydroxycyclohexane-1-sulfonyl chloride: Contains a six-membered ring instead of a five-membered ring.
2-Hydroxybenzenesulfonyl chloride: Contains a benzene ring instead of a cyclopentane ring.
Uniqueness
This compound is unique due to its five-membered cyclopentane ring and the presence of both hydroxy and sulfonyl chloride functional groups. This combination of functional groups makes it versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C5H9ClO3S |
|---|---|
Molecular Weight |
184.64 g/mol |
IUPAC Name |
2-hydroxycyclopentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c6-10(8,9)5-3-1-2-4(5)7/h4-5,7H,1-3H2 |
InChI Key |
KDTVEQALNVUIGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorothieno[2,3-d]pyridazine](/img/structure/B12308742.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B12308747.png)
![Rac-tert-butyl n-([(3r,4r)-4-aminooxolan-3-yl]methyl)carbamate](/img/structure/B12308749.png)

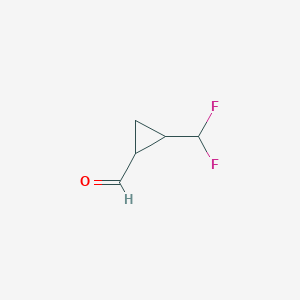
acetic acid](/img/structure/B12308758.png)

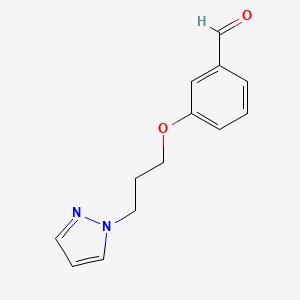
![1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea](/img/structure/B12308777.png)

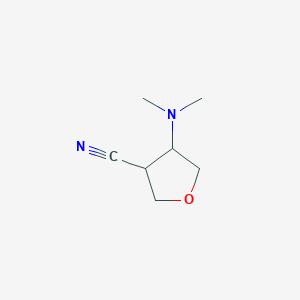
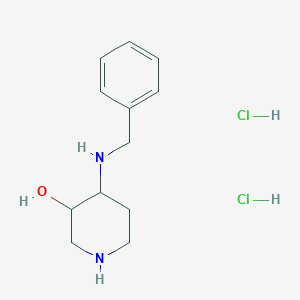
![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)
